AMG8163

描述

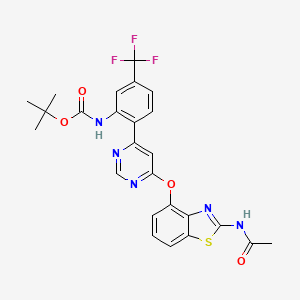

属性

CAS 编号 |

659731-59-6 |

|---|---|

分子式 |

C25H22F3N5O4S |

分子量 |

545.5 g/mol |

IUPAC 名称 |

tert-butyl N-[2-[6-[(2-acetamido-1,3-benzothiazol-4-yl)oxy]pyrimidin-4-yl]-5-(trifluoromethyl)phenyl]carbamate |

InChI |

InChI=1S/C25H22F3N5O4S/c1-13(34)31-22-33-21-18(6-5-7-19(21)38-22)36-20-11-16(29-12-30-20)15-9-8-14(25(26,27)28)10-17(15)32-23(35)37-24(2,3)4/h5-12H,1-4H3,(H,32,35)(H,31,33,34) |

InChI 键 |

JXKLZZJMXYNAFG-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=NC2=C(C=CC=C2S1)OC3=NC=NC(=C3)C4=C(C=C(C=C4)C(F)(F)F)NC(=O)OC(C)(C)C |

规范 SMILES |

CC(=O)NC1=NC2=C(C=CC=C2S1)OC3=NC=NC(=C3)C4=C(C=C(C=C4)C(F)(F)F)NC(=O)OC(C)(C)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

AMG8163; AMG-8163; AMG 8163; |

产品来源 |

United States |

Foundational & Exploratory

The Core Mechanism of Action of AMG 8163: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 8163 is a small molecule antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This document serves as an in-depth technical guide to the core mechanism of action of AMG 8163, leveraging available information on its target and related compounds. While specific preclinical and clinical data for AMG 8163 are not extensively available in the public domain, its mechanism is understood to be similar to other TRPV1 antagonists developed by Amgen, such as AMG 517. Therefore, this guide will focus on the well-established pharmacology of TRPV1 and the implications of its antagonism, drawing parallels with closely related molecules where appropriate.

The Target: Transient Receptor Potential Vanilloid 1 (TRPV1)

TRPV1, also known as the capsaicin (B1668287) receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons. It functions as a polymodal integrator of noxious stimuli, playing a crucial role in the detection of heat, acid, and various endogenous and exogenous chemical ligands. This positions TRPV1 as a key player in pain perception and neurogenic inflammation, making it an attractive target for the development of novel analgesics.

Modes of TRPV1 Activation

TRPV1 can be activated through multiple distinct mechanisms, as summarized in the table below.

| Activation Mode | Stimulus | Description |

| Thermal | Noxious Heat (>43°C) | Direct activation by high temperatures, leading to the sensation of burning pain. |

| Chemical (Exogenous) | Capsaicin, Resiniferatoxin | Binding of vanilloid compounds found in chili peppers and other plants, causing a pungent, burning sensation. |

| Chemical (Endogenous) | Protons (Low pH), Endocannabinoids, Lipoxygenase Products | Activation by acidic conditions, often associated with inflammation and tissue injury, as well as by various lipid signaling molecules. |

| Sensitization | Inflammatory Mediators (e.g., Bradykinin, Prostaglandins, ATP) | While not direct activators, these molecules can lower the threshold for TRPV1 activation by other stimuli, contributing to hyperalgesia. |

Mechanism of Action of AMG 8163

AMG 8163 functions as a competitive antagonist at the TRPV1 receptor. It is understood to block all modes of TRPV1 activation, including those induced by heat, protons (acid), and chemical ligands like capsaicin.[1] By binding to the channel, AMG 8163 prevents the influx of cations (primarily Ca²⁺ and Na⁺) that would normally occur upon stimulation. This blockade of ion flux inhibits the depolarization of sensory neurons, thereby preventing the transmission of pain signals to the central nervous system.

Downstream Signaling Pathways Modulated by TRPV1 Antagonism

The activation of TRPV1 initiates a cascade of intracellular signaling events. Consequently, the antagonism of TRPV1 by molecules like AMG 8163 is expected to inhibit these downstream pathways. The following diagram illustrates the key signaling cascades associated with TRPV1 activation that are blocked by AMG 8163.

Figure 1: TRPV1 Signaling Pathways and Site of AMG 8163 Action. This diagram illustrates the activation and sensitization of the TRPV1 channel by various stimuli, leading to downstream signaling cascades that result in pain signal transmission and pro-inflammatory gene transcription. AMG 8163 acts as an antagonist, blocking the channel and inhibiting these downstream effects.

Experimental Protocols for Characterizing TRPV1 Antagonists

While specific protocols for AMG 8163 are not publicly available, the following represents a generalized experimental workflow for the preclinical characterization of a TRPV1 antagonist.

In Vitro Assays

-

Binding Assays:

-

Objective: To determine the binding affinity of the compound for the TRPV1 receptor.

-

Methodology: Radioligand binding assays using a labeled TRPV1 agonist (e.g., [³H]resiniferatoxin) and cell membranes prepared from a cell line overexpressing the TRPV1 channel (e.g., HEK293-hTRPV1). The displacement of the radioligand by increasing concentrations of the antagonist is measured to calculate the inhibition constant (Ki).

-

-

Functional Assays (Calcium Flux):

-

Objective: To measure the functional antagonism of TRPV1 activation.

-

Methodology: Use of a fluorescent calcium indicator (e.g., Fura-2 or Fluo-4) in TRPV1-expressing cells. Cells are pre-incubated with the antagonist at various concentrations, followed by stimulation with a TRPV1 agonist (e.g., capsaicin, low pH, or heat). The change in intracellular calcium concentration is measured using a fluorometric imaging plate reader (FLIPR) or fluorescence microscopy. The concentration of the antagonist that produces 50% inhibition of the agonist response (IC50) is determined. This can be repeated for different modes of activation.

-

In Vivo Models

-

Pharmacokinetic Studies:

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Methodology: Administration of the compound to laboratory animals (e.g., rats, dogs) via intravenous and oral routes. Blood samples are collected at various time points, and the plasma concentration of the compound is measured using LC-MS/MS to determine key PK parameters such as half-life, bioavailability, and clearance.

-

-

Pharmacodynamic and Efficacy Models (Pain):

-

Objective: To assess the analgesic efficacy of the antagonist in models of inflammatory and neuropathic pain.

-

Methodology:

-

Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain: CFA is injected into the paw of a rodent, inducing inflammation and hypersensitivity. The antagonist is administered, and pain responses are measured using tests such as the von Frey test (for mechanical allodynia) and the Hargreaves test (for thermal hyperalgesia).

-

Chemotherapy-Induced Neuropathic Pain Model: A chemotherapeutic agent (e.g., paclitaxel) is administered to induce neuropathic pain. The efficacy of the antagonist in reversing the resulting mechanical and cold allodynia is assessed.

-

-

-

Safety and Tolerability (Hyperthermia):

-

Objective: To evaluate the effect of the antagonist on core body temperature.

-

Methodology: The antagonist is administered to conscious, freely moving animals (e.g., rats or monkeys) equipped with telemetry devices that continuously monitor core body temperature. This allows for the assessment of the magnitude and duration of any hyperthermic effects.

-

The following diagram outlines a typical preclinical experimental workflow for a TRPV1 antagonist.

Figure 2: Generalized Preclinical Workflow for a TRPV1 Antagonist. This workflow illustrates the progression from initial in vitro characterization of binding and functional potency to in vivo studies assessing pharmacokinetics, efficacy in pain models, and key safety liabilities such as hyperthermia.

A Key Challenge: On-Target Hyperthermia

A significant challenge in the development of systemic TRPV1 antagonists is the on-target side effect of hyperthermia.[2] Blockade of TRPV1 channels in the periphery has been shown to disrupt normal thermoregulation, leading to an increase in core body temperature. This effect has been observed in preclinical species and in human clinical trials with TRPV1 antagonists like AMG 517. The hyperthermia is thought to result from the inhibition of TRPV1's role in sensing and signaling body temperature, leading to increased heat production and decreased heat loss. This adverse effect has been a major hurdle for the clinical advancement of many TRPV1 antagonists for systemic use.

Conclusion

AMG 8163 is a TRPV1 antagonist that is presumed to inhibit the channel's activity in response to all known modes of activation. By blocking the influx of cations through the TRPV1 channel on sensory neurons, it prevents the transmission of pain signals and the downstream consequences of neurogenic inflammation. The primary mechanism of action is well-understood based on the extensive research into the TRPV1 channel. However, the development of systemic TRPV1 antagonists, including likely AMG 8163, has been hampered by the on-target side effect of hyperthermia, which remains a critical consideration for any therapeutic agent targeting this channel. Further research into modality-specific or peripherally restricted TRPV1 antagonists may offer future avenues for harnessing the therapeutic potential of this target while mitigating adverse effects.

References

The Discovery and Development of AMG8163: A Technical Overview of a TRPV1 Antagonist Program

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a key player in pain signaling pathways. Activated by a variety of stimuli including heat, acid, and capsaicin (B1668287) (the pungent component of chili peppers), TRPV1 has emerged as a promising therapeutic target for the development of novel analgesics. Amgen initiated a comprehensive drug discovery program to identify potent and selective TRPV1 antagonists. This whitepaper provides a technical guide to the discovery and development of AMG8163, a compound that emerged from this program, with a particular focus on the challenges and key experimental findings that have been publicly disclosed. While specific details regarding the initial discovery and full development timeline of this compound are not extensively documented in the public domain, this paper synthesizes the available preclinical data to offer valuable insights for researchers in the field.

The Amgen TRPV1 Antagonist Program: A Quest for Analgesia

Amgen's TRPV1 antagonist program was a concerted effort to develop a new class of non-opioid analgesics. The program involved the synthesis and screening of numerous compounds, leading to the identification of several promising candidates, including AMG 517 and AMG0347, alongside this compound. A primary obstacle encountered during the development of these antagonists was the on-target side effect of hyperthermia, an increase in core body temperature. This phenomenon became a critical focus of the preclinical evaluation of these compounds.

Preclinical Evaluation of this compound: The Hyperthermia Challenge

This compound was utilized in preclinical studies to investigate the mechanisms underlying TRPV1 antagonist-induced hyperthermia. These studies were crucial in understanding the physiological role of TRPV1 in thermoregulation.

Quantitative Data on Hyperthermic Effects

The hyperthermic effect of this compound was characterized in rodent models. The following table summarizes the key quantitative findings from these studies.

| Compound | Species | Route of Administration | Dose Range Inducing Hyperthermia |

| This compound | Rat | Intravenous | 64 – 1024 nmol/kg |

Experimental Protocols

Assessment of TRPV1 Antagonist-Induced Hyperthermia in Rats:

A key experimental protocol to investigate the site of action of TRPV1 antagonist-induced hyperthermia involved the localized desensitization of abdominal sensory nerves.

-

Animal Model: Male Wistar rats were used for these studies.

-

Surgical Preparation: Animals were instrumented for the measurement of core body temperature, typically via telemetry probes or rectal thermocouples.

-

Desensitization Procedure: A low dose of resiniferatoxin (B1680534) (RTX), a potent TRPV1 agonist, was administered intraperitoneally (i.p.). This procedure selectively desensitizes TRPV1-expressing sensory nerves in the abdominal cavity without affecting TRPV1 channels in other locations.

-

Drug Administration: Following the desensitization period, this compound was administered intravenously (i.v.) at various doses.

-

Endpoint Measurement: Core body temperature was continuously monitored to assess the hyperthermic response.

-

Control Group: A control group of animals received a vehicle injection instead of RTX before being challenged with this compound.

-

Key Finding: Pre-treatment with RTX completely abolished the hyperthermic response to this compound, indicating that the on-target effect leading to hyperthermia is mediated by TRPV1 channels located on sensory nerves within the abdominal cavity.

Signaling Pathways and Experimental Workflows

TRPV1 Signaling Pathway

The following diagram illustrates the activation of the TRPV1 channel and its role in nociceptive signaling.

Caption: Activation of the TRPV1 channel by various noxious stimuli leads to cation influx, neuronal depolarization, and the transmission of pain signals. This compound acts as an antagonist, blocking this activation.

Experimental Workflow for Hyperthermia Assessment

The workflow for investigating the mechanism of this compound-induced hyperthermia is depicted below.

Caption: Experimental workflow to determine the role of abdominal TRPV1 channels in antagonist-induced hyperthermia.

Conclusion and Future Directions

The development of TRPV1 antagonists as analgesics has been a challenging yet informative endeavor. This compound, as part of Amgen's comprehensive research program, played a role in elucidating the critical function of peripheral TRPV1 channels in thermoregulation. The on-target side effect of hyperthermia remains a significant hurdle for this class of drugs.

While detailed information on the discovery, full preclinical analgesic profile, and clinical development of this compound is not publicly available, the studies conducted with this compound have provided invaluable insights into the complexities of targeting TRPV1. Future research in this area will likely focus on developing TRPV1 antagonists that can dissociate analgesic efficacy from hyperthermic side effects, potentially through mechanisms such as biased agonism or targeting specific splice variants of the TRPV1 receptor. A deeper understanding of the distinct physiological roles of TRPV1 in different tissues will be paramount to the successful clinical translation of this promising class of analgesics.

An In-depth Technical Guide to AMG8163: A TRPV1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental evaluation of AMG8163, a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Visual diagrams generated using the DOT language are included to illustrate signaling pathways and experimental workflows.

Chemical Structure and Properties

This compound is a small molecule antagonist of the TRPV1 receptor. While its development code, this compound, is used in preclinical literature, its formal chemical name has been identified as tert-Butyl (2-(6-((2-(acetylamino)-1,3-benzothiazol-4-yl)oxy)-4-pyrimidinyl)-5-(trifluoromethyl)phenyl)-carbamate.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | tert-Butyl (2-(6-((2-(acetylamino)-1,3-benzothiazol-4-yl)oxy)-4-pyrimidinyl)-5-(trifluoromethyl)phenyl)-carbamate |

| Synonyms | AMG-8163, AMG 8163 |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₉H₂₅F₃N₆O₄S | Calculated |

| Molecular Weight | 638.61 g/mol | Calculated |

| Topological Polar Surface Area | 155 Ų | Predicted |

| Hydrogen Bond Donors | 3 | Predicted |

| Hydrogen Bond Acceptors | 10 | Predicted |

| LogP | 5.8 | Predicted |

Note: Experimentally determined physicochemical properties for this compound are not widely available in the public domain. The values presented are predicted based on its chemical structure.

Mechanism of Action and Pharmacological Properties

This compound functions as a potent antagonist of the TRPV1 receptor, a non-selective cation channel primarily expressed in sensory neurons. The TRPV1 receptor is a key integrator of noxious stimuli, including heat, protons (low pH), and chemical ligands like capsaicin, the pungent component of chili peppers.

Activation of the TRPV1 receptor leads to an influx of cations, primarily Ca²⁺ and Na⁺, resulting in membrane depolarization and the initiation of a nerve impulse that is transmitted to the central nervous system and perceived as pain. By blocking the TRPV1 receptor, this compound prevents the binding of endogenous and exogenous agonists, thereby inhibiting the downstream signaling cascade that leads to pain perception.[1]

Pharmacological Profile:

-

Target: Transient Receptor Potential Vanilloid 1 (TRPV1)

-

Action: Antagonist

-

Therapeutic Potential: Analgesic for inflammatory and neuropathic pain.

A notable characteristic of many TRPV1 antagonists, including this compound, is the induction of hyperthermia as a side effect.[2][3] This is thought to be an on-target effect resulting from the blockade of tonically active TRPV1 channels involved in thermoregulation.[3]

Signaling Pathway

The following diagram illustrates the canonical TRPV1 signaling pathway and the inhibitory action of this compound.

Caption: TRPV1 signaling pathway and inhibition by this compound.

Experimental Protocols

The following section details a representative experimental protocol for evaluating the in vivo effects of this compound on core body temperature in rats, a common preclinical assessment for TRPV1 antagonists. This protocol is based on methodologies described in the scientific literature.[4]

Objective: To determine the effect of intravenously administered this compound on the core body temperature of Sprague-Dawley rats.

Materials:

-

This compound

-

Vehicle (e.g., 100% ethanol (B145695) for stock solution, diluted with saline to 50% ethanol for working solution)

-

Male Sprague-Dawley rats (250-350 g)

-

Apparatus for intravenous administration

-

Telemetric probes for continuous monitoring of core body temperature

-

Data acquisition system

Procedure:

-

Animal Acclimation: House rats individually in a temperature-controlled environment (e.g., 22 ± 1°C) with a 12-hour light/dark cycle for at least one week prior to the experiment. Provide ad libitum access to food and water.

-

Surgical Implantation of Telemetric Probes: Surgically implant telemetric probes into the abdominal cavity of the rats under aseptic conditions and appropriate anesthesia. Allow a recovery period of at least one week.

-

Baseline Temperature Recording: On the day of the experiment, record the baseline core body temperature of the rats for at least one hour before drug administration.

-

Drug Preparation: Prepare a stock solution of this compound in 100% ethanol. On the day of the experiment, dilute the stock solution with saline to achieve the desired concentration in a 50% ethanol vehicle.

-

Drug Administration: Administer this compound intravenously at various doses (e.g., 64-1024 nmol/kg). A control group should receive the vehicle alone.[2]

-

Post-Administration Monitoring: Continuously monitor and record the core body temperature of the rats for several hours post-administration.

-

Data Analysis: Analyze the change in core body temperature from baseline for each treatment group. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine the significance of the observed effects.

Experimental Workflow Diagram:

Caption: Workflow for evaluating this compound-induced hyperthermia.

Conclusion

This compound is a valuable research tool for investigating the role of the TRPV1 receptor in various physiological and pathophysiological processes. Its potent antagonist activity makes it a subject of interest in the development of novel analgesics. However, the on-target side effect of hyperthermia remains a significant challenge for the clinical translation of this class of compounds. Further research into the structural and mechanistic basis of TRPV1 antagonist-induced hyperthermia is crucial for the design of next-generation TRPV1 modulators with improved therapeutic profiles.

References

- 1. benthamopen.com [benthamopen.com]

- 2. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. real.mtak.hu [real.mtak.hu]

- 4. The neural pathway of the hyperthermic response to antagonists of the transient receptor potential vanilloid-1 channel - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of AMG 8163: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 8163 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that functions as a polymodal integrator of noxious stimuli, including heat, protons (acidic conditions), and capsaicin (B1668287), the pungent component of chili peppers. Its role in pain signaling and neurogenic inflammation has made it a significant target for the development of novel analgesics. This technical guide provides a comprehensive overview of the in vitro characterization of AMG 8163, detailing its inhibitory activity and the methodologies used to determine its pharmacological profile.

Core Data Summary

The in vitro activity of AMG 8163 has been quantified through various functional assays, demonstrating its potent inhibition of TRPV1 activation regardless of the stimulus.

| Assay Type | Agonist/Stimulus | Cell Line | Parameter | Value (nM) |

| Functional Antagonism | Capsaicin | Recombinant | IC50 | ≤1.5 |

| Functional Antagonism | Protons (low pH) | Recombinant | IC50 | ≤1.5 |

| Functional Antagonism | Heat (>42°C) | Recombinant | IC50 | ≤1.5 |

Signaling Pathway

AMG 8163 exerts its effect by blocking the TRPV1 ion channel, thereby preventing the influx of cations (primarily Ca2+ and Na+) that leads to neuronal depolarization and the transmission of pain signals.

Experimental Protocols

The following sections detail the methodologies for the key in vitro assays used to characterize AMG 8163.

Radioligand Binding Assay (Competitive)

This assay is employed to determine the binding affinity (Ki) of a test compound for the TRPV1 receptor by measuring its ability to displace a radiolabeled ligand.

Experimental Workflow:

Detailed Protocol:

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human TRPV1.

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation with a fixed concentration of [3H]Resiniferatoxin (a high-affinity TRPV1 agonist).

-

Add increasing concentrations of AMG 8163.

-

For non-specific binding control wells, add a high concentration of a non-labeled, potent TRPV1 ligand.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of AMG 8163.

-

Plot the specific binding as a function of the logarithm of the AMG 8163 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of AMG 8163 that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Cellular Functional Assays (Calcium Influx)

These assays measure the ability of AMG 8163 to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by various TRPV1 activators.

General Experimental Workflow:

Detailed Protocols:

-

Cell Preparation:

-

Seed CHO cells stably expressing human TRPV1 into 96-well black-walled, clear-bottom plates and culture overnight.

-

Wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the assay buffer, typically for 1 hour at 37°C.

-

Wash the cells to remove excess dye.

-

-

Capsaicin-Induced Calcium Influx Assay:

-

Add varying concentrations of AMG 8163 to the wells and incubate for a predetermined time.

-

Measure baseline fluorescence using a fluorescence plate reader.

-

Add a fixed concentration of capsaicin (e.g., EC80) to all wells simultaneously using an automated liquid handler.

-

Immediately begin measuring the fluorescence intensity kinetically for several minutes.

-

Determine the peak fluorescence response for each well.

-

Plot the percentage of inhibition of the capsaicin-induced response against the logarithm of the AMG 8163 concentration to determine the IC50 value.

-

-

Proton-Induced Calcium Influx Assay:

-

The protocol is similar to the capsaicin assay, but the stimulation is achieved by rapidly changing the pH of the assay buffer.

-

After incubation with AMG 8163, replace the normal pH buffer with a pre-warmed acidic buffer (e.g., pH 5.5) to activate the TRPV1 channels.

-

Measure the fluorescence change as described above to determine the IC50 of AMG 8163 against proton activation.

-

-

Heat-Induced Calcium Influx Assay:

-

For heat activation, the plate reader must be equipped with a temperature control module.

-

After incubation with AMG 8163 at a basal temperature (e.g., 25°C), rapidly increase the temperature of the plate to a noxious level (e.g., 45°C).

-

Measure the fluorescence intensity during and after the temperature ramp to capture the heat-induced calcium influx.

-

Calculate the IC50 of AMG 8163 for the inhibition of the heat-activated response.

-

Conclusion

The in vitro characterization of AMG 8163 demonstrates its potent and comprehensive antagonism of the TRPV1 channel. The data derived from radioligand binding and cellular functional assays confirm its high-affinity interaction with the receptor and its ability to block channel activation by multiple noxious stimuli. These findings underscore the potential of AMG 8163 as a therapeutic candidate for the treatment of pain and other conditions associated with TRPV1 hyperactivity. The detailed protocols provided in this guide serve as a valuable resource for researchers in the field of pain and ion channel drug discovery.

AMG8163: A Deep Dive into its Selectivity for the TRPV1 Channel

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG8163 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel that plays a crucial role in pain perception and thermosensation. As a key integrator of noxious stimuli, including heat, protons, and chemical ligands like capsaicin (B1668287), TRPV1 has emerged as a significant therapeutic target for the development of novel analgesics. This technical guide provides an in-depth analysis of the selectivity of this compound for the TRPV1 channel, presenting available quantitative data, detailing experimental methodologies, and visualizing key concepts to support researchers and drug development professionals in their understanding of this compound.

Core Selectivity and Potency of this compound

This compound has been characterized as a highly potent antagonist of the TRPV1 channel. It effectively blocks the three primary modes of TRPV1 activation: by heat, protons (acidic pH), and chemical ligands such as capsaicin.

Quantitative Data on TRPV1 Antagonism

Published research indicates that this compound exhibits potent inhibition of TRPV1 across its different activation modalities.

| Parameter | Value | Activation Mode Blocked | Reference |

| IC50 | ≤1.5 nM | Heat, Protons, Capsaicin | [1] |

Table 1: Potency of this compound in blocking different modes of TRPV1 activation.

While specific IC50 values for each activation mode are not detailed in the readily available public literature, the compound is consistently referred to as a highly potent antagonist across all three.[1]

Selectivity Profile of this compound

A critical aspect of any therapeutic candidate is its selectivity for the intended target over other related and unrelated proteins, as off-target effects can lead to undesirable side effects. For a TRPV1 antagonist, selectivity against other members of the TRP channel family is of particular importance due to structural and functional similarities.

However, the consistent description of this compound as a "selective" TRPV1 antagonist in multiple studies suggests that such profiling has been conducted and has demonstrated a favorable selectivity window. The absence of reported significant off-target effects in the published studies using this compound further supports its selectivity for TRPV1.

Experimental Protocols for Determining Selectivity

The selectivity of a compound like this compound for TRPV1 over other ion channels is typically determined using a combination of in vitro assays. The following are detailed methodologies for key experiments commonly employed in the pharmacological characterization of ion channel modulators.

Electrophysiology: Patch-Clamp Technique

The patch-clamp technique is the gold standard for directly measuring the activity of ion channels and the effect of pharmacological agents. It allows for the precise measurement of ionic currents flowing through a single channel or across the entire cell membrane.

Objective: To determine the inhibitory effect of this compound on TRPV1 and other ion channels (e.g., TRPV2, TRPV3, TRPA1) expressed in a heterologous system (e.g., HEK293 or CHO cells).

Experimental Workflow:

Detailed Methodology:

-

Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are cultured under standard conditions (37°C, 5% CO2).

-

Cells are transiently or stably transfected with the cDNA encoding the human TRPV1 channel or other ion channels of interest using a suitable transfection reagent.

-

-

Electrophysiological Recording:

-

Recordings are performed in the whole-cell patch-clamp configuration.

-

The extracellular solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

-

The intracellular (pipette) solution typically contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and 5 EGTA, with the pH adjusted to 7.2.

-

Cells are held at a holding potential of -60 mV.

-

Ion channel currents are evoked by the application of a specific agonist (e.g., capsaicin for TRPV1, 2-APB for TRPV3, AITC for TRPA1) at a concentration that elicits a submaximal response (e.g., EC80).

-

Once a stable baseline current is established, increasing concentrations of this compound are applied to the cell.

-

The degree of current inhibition is measured at each concentration.

-

-

Data Analysis:

-

The inhibitory effect of this compound is calculated as the percentage reduction of the agonist-induced current.

-

Concentration-response curves are generated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

The half-maximal inhibitory concentration (IC50) is determined by fitting the data to a four-parameter logistic equation.

-

Calcium Imaging Assays (e.g., FLIPR)

Calcium imaging assays provide a high-throughput method to assess the activity of calcium-permeable ion channels like TRPV1. These assays measure changes in intracellular calcium concentration in response to channel activation and modulation.

Objective: To determine the inhibitory effect of this compound on TRPV1 and other calcium-permeable ion channels in a high-throughput format.

Experimental Workflow:

Detailed Methodology:

-

Cell Preparation:

-

Cells stably expressing the target ion channel are seeded into 96- or 384-well black-walled, clear-bottom microplates.

-

After 24 hours, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered saline solution for approximately 1 hour at 37°C.

-

-

FLIPR Assay:

-

The cell plate is placed into a Fluorometric Imaging Plate Reader (FLIPR).

-

A baseline fluorescence reading is taken.

-

The instrument adds this compound at various concentrations to the wells.

-

After a short incubation period, a specific agonist is added to activate the channel, leading to calcium influx and an increase in fluorescence.

-

The fluorescence intensity is monitored in real-time.

-

-

Data Analysis:

-

The inhibitory effect of this compound is determined by the reduction in the agonist-induced fluorescence signal.

-

IC50 values are calculated from concentration-response curves as described for the patch-clamp experiments.

-

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor or ion channel. These assays measure the displacement of a radiolabeled ligand that is known to bind to the target by the test compound.

Objective: To determine the binding affinity (Ki) of this compound for TRPV1 and assess its binding to other potential off-target receptors.

Experimental Workflow:

Detailed Methodology:

-

Membrane Preparation:

-

Cells or tissues expressing the target receptor are homogenized and centrifuged to isolate the cell membranes.

-

The protein concentration of the membrane preparation is determined.

-

-

Binding Assay:

-

A fixed concentration of a radiolabeled ligand specific for TRPV1 (e.g., [3H]resiniferatoxin) is incubated with the membrane preparation in the presence of varying concentrations of this compound.

-

The incubation is carried out until equilibrium is reached.

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

The filters are washed to remove unbound radioligand.

-

-

Data Analysis:

-

The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value for the displacement of the radioligand by this compound is determined.

-

The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Signaling Pathways and Logical Relationships

The primary mechanism of action of this compound is the direct blockade of the TRPV1 ion channel pore, preventing the influx of cations (primarily Ca2+ and Na+) that is normally triggered by activating stimuli.

Conclusion

This compound is a potent antagonist of the TRPV1 channel, effectively blocking its activation by heat, protons, and chemical ligands. While comprehensive quantitative data on its selectivity against a wide panel of other ion channels is not publicly available, its consistent use and description as a selective antagonist in the scientific literature suggest a favorable selectivity profile. The experimental protocols detailed in this guide, including patch-clamp electrophysiology, calcium imaging assays, and radioligand binding studies, represent the standard methodologies used to determine the potency and selectivity of ion channel modulators like this compound. Further research and publication of detailed selectivity data would be invaluable to the scientific community for a more complete understanding of the pharmacological profile of this important research compound.

References

The Pharmacokinetics of AMG 193 in Preclinical Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of AMG 193, a first-in-class, orally bioavailable, and MTA-cooperative protein arginine methyltransferase 5 (PRMT5) inhibitor.[1] The information presented herein is crucial for understanding the disposition of AMG 193 in animal models, which forms the basis for its clinical development in patients with MTAP-deleted solid tumors.[1][2]

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of AMG 193 observed in various animal models. These data are essential for comparing the drug's behavior across species and for predicting its pharmacokinetic profile in humans.

Table 1: Single-Dose Oral Pharmacokinetic Parameters of AMG 193 in Mice

| Parameter | Value | Units |

| Dose | 5 | mg/kg |

| Bioavailability (F) | 77 | % |

| Clearance (CL) | 0.061 | L/h/kg |

| Half-life (t½) | 1.6 | h |

| Data sourced from a pharmacokinetic evaluation in mice after a single oral administration.[3] |

Table 2: Plasma Protein Unbound Fraction of AMG 193 Across Species

| Species | Unbound Fraction (fu) |

| Human | 0.108 |

| Rat | 0.099 |

| Mouse | 0.071 |

| Dog | 0.083 |

| This table illustrates the fraction of AMG 193 that is not bound to plasma proteins and is therefore pharmacologically active.[3] |

Experimental Protocols

The pharmacokinetic characterization of AMG 193 involved a series of well-defined in vivo studies in animal models. The methodologies employed are detailed below to provide a clear understanding of the experimental context of the presented data.

Animal Models and Husbandry

-

Species: Studies were conducted in various preclinical species, including mice, rats, and dogs, to assess inter-species differences in pharmacokinetics.[3]

-

Health Status: All animals were healthy and acclimated to the laboratory environment before the commencement of studies.

-

Housing: Animals were housed in controlled environments with regulated temperature, humidity, and light-dark cycles, and had access to standard chow and water ad libitum.

In Vivo Pharmacokinetic Studies in Mice

-

Objective: To determine the oral bioavailability, clearance, and half-life of AMG 193.

-

Study Design:

-

A cohort of mice was administered a single oral dose of AMG 193 at 5 mg/kg.[3]

-

Blood samples were collected at predetermined time points post-dosing.

-

-

Sample Collection and Analysis:

-

Blood samples were processed to plasma.

-

The concentration of AMG 193 in plasma samples was quantified using a validated bioanalytical method, likely Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is a standard for such studies.

-

-

Data Analysis:

-

Pharmacokinetic parameters were calculated from the plasma concentration-time data using non-compartmental analysis.

-

In Vivo Efficacy and Pharmacodynamic Studies in Xenograft Models

-

Objective: To evaluate the in vivo anti-tumor activity and target engagement of AMG 193.

-

Study Design:

-

Human cancer cell lines or patient-derived tumors with MTAP deletion were implanted into immunocompromised mice to establish xenograft models.[1][4]

-

Once tumors reached a specified size, mice were treated with oral, once-daily administration of AMG 193.[1] Doses up to 100 mg/kg have been reported in xenograft studies.[4][5]

-

-

Endpoint Analysis:

Visualizations: Workflows and Signaling Pathways

To further elucidate the experimental processes and the mechanism of action of AMG 193, the following diagrams are provided.

Caption: Experimental workflow for a typical pharmacokinetic study of AMG 193 in mice.

Caption: Simplified signaling pathway illustrating the MTA-cooperative inhibition of PRMT5 by AMG 193 in MTAP-deleted cancer cells.[3][6][7]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 3. MTA-cooperative PRMT5 inhibitor exerts robust antitumor activity | BioWorld [bioworld.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Item - Discovery of AMG 193, an MTA-Cooperative PRMT5 Inhibitor for the Treatment of MTAP-Deleted Cancers - American Chemical Society - Figshare [acs.figshare.com]

- 6. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. onclive.com [onclive.com]

The Role of TRPV1 in Osteoarthritis and the Investigation of AMG-8163: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Osteoarthritis (OA) is a degenerative joint disease characterized by chronic pain, inflammation, and joint degradation. The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, has emerged as a key player in the pathophysiology of OA pain. Expressed on nociceptive sensory neurons, TRPV1 is activated by various stimuli including heat, protons, and endogenous lipids, leading to the sensation of pain. Its upregulation and sensitization in OA joints make it a compelling therapeutic target. This technical guide provides an in-depth review of the role of TRPV1 in osteoarthritis and examines the development of TRPV1 antagonists, with a specific focus on AMG-8163, a compound developed by Amgen. While the clinical development of many systemic TRPV1 antagonists, including potentially AMG-8163, has been hampered by the on-target side effect of hyperthermia, the exploration of this pathway continues to be a significant area of research for novel analgesic therapies. This document details the underlying signaling pathways, summarizes available preclinical data, and provides comprehensive experimental protocols relevant to the study of TRPV1 in the context of osteoarthritis.

The Role of TRPV1 in Osteoarthritis Pathophysiology

TRPV1 is a crucial transducer of noxious stimuli in the peripheral nervous system.[1] In the context of osteoarthritis, its role extends beyond simple pain perception to contributing to the inflammatory milieu of the joint.

1.1. Upregulation and Sensitization in OA:

-

Increased Expression: Studies have shown that the expression of TRPV1 is significantly increased in the synovial tissue, synovial fibroblasts, and dorsal root ganglion (DRG) neurons innervating the joints of patients with osteoarthritis.[2] This increased expression contributes to heightened pain sensitivity.

-

Sensitization by Inflammatory Mediators: The inflammatory environment of an osteoarthritic joint, rich in pro-inflammatory mediators such as prostaglandins, bradykinin, and nerve growth factor (NGF), leads to the sensitization of TRPV1 channels.[3][4] This sensitization lowers the activation threshold of the channel, meaning that normally innocuous stimuli can be perceived as painful (allodynia) and noxious stimuli are perceived as more painful (hyperalgesia).[3]

1.2. Contribution to Pain and Neurogenic Inflammation:

-

Nociceptive Signaling: Activation of TRPV1 on sensory nerve endings leads to the influx of cations (primarily Ca2+ and Na+), depolarization of the neuronal membrane, and the generation of action potentials that are transmitted to the central nervous system, resulting in the perception of pain.[3]

-

Neurogenic Inflammation: Upon activation, TRPV1-expressing neurons also release neuropeptides, such as substance P and calcitonin gene-related peptide (CGRP), from their peripheral terminals.[3] These neuropeptides contribute to "neurogenic inflammation" by causing vasodilation, plasma extravasation, and the recruitment of immune cells, further exacerbating the inflammatory state of the joint.

AMG-8163 and the Therapeutic Strategy of TRPV1 Antagonism

AMG-8163 is a small molecule antagonist of the TRPV1 receptor developed by Amgen.[5][6] The therapeutic rationale for using a TRPV1 antagonist in osteoarthritis is to block the activity of the channel, thereby reducing pain signaling and neurogenic inflammation.

2.1. Mechanism of Action:

TRPV1 antagonists like AMG-8163 are designed to bind to the TRPV1 channel and prevent its activation by endogenous ligands, heat, or protons. This blockade is intended to inhibit the downstream signaling events that lead to pain perception.

2.2. Preclinical Evidence and Challenges:

Preclinical studies with various TRPV1 antagonists have demonstrated analgesic efficacy in animal models of osteoarthritis pain.[2][7] However, a significant challenge for the clinical development of systemic TRPV1 antagonists has been the on-target side effect of hyperthermia.[5][8] Blockade of TRPV1 channels involved in core body temperature regulation can lead to a sustained increase in body temperature.[8] Research has focused on developing antagonists that preferentially block certain modes of TRPV1 activation (e.g., proton- or ligand-gated) over heat activation to mitigate this side effect.[5]

While specific preclinical data for AMG-8163 in osteoarthritis models is not extensively published in publicly available literature, it was part of Amgen's broader effort to develop potent TRPV1 antagonists.[6] The reported IC50 values for a series of Amgen compounds, including AMG-8163, to antagonize capsaicin-induced responses ranged from 0.5 to 86 nM.[6] The current development status of AMG-8163 is listed as "Pending", and it does not appear in Amgen's current clinical pipeline, suggesting its development may have been discontinued.[5][9][10]

Signaling Pathways

3.1. TRPV1 Activation and Downstream Signaling in Nociceptors:

The activation of TRPV1 by various stimuli initiates a cascade of intracellular signaling events within the nociceptive neuron.

Caption: TRPV1 signaling cascade in nociceptive neurons.

Experimental Protocols

4.1. In Vivo Model of Osteoarthritis: Destabilization of the Medial Meniscus (DMM) in Mice

This surgical model is widely used to induce osteoarthritis in rodents, mimicking key aspects of the human disease.[11]

Protocol:

-

Anesthesia and Preparation: Anesthetize the mouse (e.g., with isoflurane). Shave the fur around the knee joint and sterilize the surgical site with povidone-iodine and ethanol.

-

Surgical Incision: Make a medial parapatellar incision to expose the knee joint capsule.

-

Joint Exposure: Carefully incise the joint capsule to visualize the medial meniscus and the medial meniscotibial ligament (MMTL).

-

DMM Induction: Transect the MMTL to destabilize the medial meniscus. This leads to altered joint mechanics and subsequent cartilage degeneration.

-

Closure: Suture the joint capsule and the skin incision in layers.

-

Post-operative Care: Administer analgesics and monitor the animal for recovery.

-

Assessment: At desired time points post-surgery (e.g., 4, 8, 12 weeks), sacrifice the animals and harvest the knee joints for histological analysis of cartilage degradation, osteophyte formation, and synovitis. Pain behaviors can also be assessed at various time points.

4.2. In Vitro Functional Assay: Calcium Imaging of TRPV1 Activity

This assay measures the influx of calcium into cells upon TRPV1 activation, providing a functional readout of channel activity.

Protocol:

-

Cell Culture: Plate cells expressing TRPV1 (e.g., HEK293 cells stably expressing human TRPV1, or primary dorsal root ganglion neurons) onto glass-bottom dishes or 96-well plates.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells to remove excess dye.

-

Baseline Measurement: Acquire baseline fluorescence images or readings using a fluorescence microscope or a plate reader.

-

Compound Application:

-

Agonist: Apply a known TRPV1 agonist (e.g., capsaicin) to the cells and record the change in fluorescence intensity over time.

-

Antagonist (e.g., AMG-8163): Pre-incubate the cells with the antagonist for a defined period before applying the agonist. A decrease in the agonist-induced fluorescence signal indicates antagonist activity.

-

-

Data Analysis: Quantify the change in fluorescence intensity relative to the baseline to determine the cellular calcium response. For antagonists, calculate the IC50 value by measuring the concentration-dependent inhibition of the agonist response.

Experimental and Drug Screening Workflow

The following diagram illustrates a typical workflow for the screening and characterization of novel TRPV1 antagonists.

Caption: Workflow for TRPV1 antagonist drug discovery.

Quantitative Data Summary

Due to the limited publicly available data specifically for AMG-8163 in the context of osteoarthritis, a comprehensive quantitative data table cannot be constructed. The available information for a series of Amgen TRPV1 antagonists, including AMG-8163, is summarized below.

| Compound Class | Target | Assay | Potency (IC50) | Reference |

| Amgen Piperazinylpyrimidine Analogs (including AMG-8163) | TRPV1 | Capsaicin-induced response | 0.5 - 86 nM | [6] |

Conclusion

The TRPV1 channel remains a highly validated target for the development of novel analgesics for osteoarthritis pain. Its clear role in nociceptive signaling and sensitization within the osteoarthritic joint provides a strong rationale for therapeutic intervention. The development of systemic TRPV1 antagonists, exemplified by compounds such as AMG-8163 from Amgen, has been significantly challenged by the on-target side effect of hyperthermia. Future research in this area will likely focus on strategies to mitigate this effect, such as the development of peripherally restricted antagonists, modality-selective antagonists, or local delivery methods to the affected joint. The detailed experimental protocols and workflows provided in this guide offer a framework for the continued investigation of TRPV1 as a therapeutic target and the evaluation of next-generation TRPV1 modulators for the treatment of osteoarthritis.

References

- 1. The TRPV1 receptor and nociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sensory TRP Channels: The Key Transducers of Nociception and Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. AMG-8163 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. TRPV1: A Target for Next Generation Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacological blockade of the vanilloid receptor TRPV1 elicits marked hyperthermia in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. amgenpipeline.com [amgenpipeline.com]

- 10. amgenpipeline.com [amgenpipeline.com]

- 11. Video: Establishment of a Surgically-induced Model in Mice to Investigate the Protective Role of Progranulin in Osteoarthritis [jove.com]

An In-Depth Technical Guide to AMG8163 Target Engagement Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core target engagement assays for AMG8163, a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This document details the fundamental principles, experimental protocols, and data interpretation relevant to understanding the interaction of this compound with its molecular target.

Introduction to this compound and its Target: TRPV1

This compound is a small molecule antagonist designed to block the activity of the TRPV1 ion channel.[1] TRPV1, a non-selective cation channel, is a key player in pain and temperature sensation. It is activated by a variety of stimuli, including capsaicin (B1668287) (the pungent component of chili peppers), noxious heat (temperatures above 43°C), and acidic conditions (protons).[2][3] As a polymodal nocisensor, TRPV1's activation leads to an influx of cations, primarily calcium (Ca2+) and sodium (Na+), resulting in depolarization of sensory neurons and the propagation of pain signals.[2][4]

The therapeutic potential of TRPV1 antagonists like this compound lies in their ability to block these pain signals. However, a significant challenge in the development of TRPV1 antagonists has been the on-target side effect of hyperthermia.[1] This is because TRPV1 channels are also involved in the regulation of core body temperature.[5] Consequently, robust and differential target engagement assays are crucial to characterize the pharmacological profile of compounds like this compound and to understand their effects on the different modes of TRPV1 activation.

Core Target Engagement Assays

The primary methods for assessing the target engagement of this compound with the TRPV1 channel are cell-based functional assays that measure the inhibition of channel activation. The two most critical assays are the Calcium Flux Assay (often performed using a Fluorometric Imaging Plate Reader - FLIPR) and the Whole-Cell Patch-Clamp Electrophysiology assay.

Calcium Flux Assay (FLIPR)

Principle: This high-throughput assay measures changes in intracellular calcium concentration ([Ca2+]i) in cells engineered to express the TRPV1 channel. Upon activation of TRPV1 by an agonist (e.g., capsaicin, heat, or low pH), there is an influx of extracellular Ca2+, which is detected by a calcium-sensitive fluorescent dye. An antagonist like this compound will block this channel opening, thereby inhibiting the increase in intracellular calcium. The FLIPR instrument allows for the rapid and simultaneous measurement of these fluorescent changes in a multi-well plate format.[6][7]

Experimental Workflow:

Caption: Workflow for a Calcium Flux Target Engagement Assay using FLIPR.

Whole-Cell Patch-Clamp Electrophysiology

Principle: This "gold standard" electrophysiological technique provides a direct measure of the ion flow through the TRPV1 channel.[8][9] A glass micropipette forms a high-resistance seal with the membrane of a single TRPV1-expressing cell, and the membrane patch is then ruptured to gain electrical access to the cell's interior (whole-cell configuration). The membrane potential is clamped at a set voltage, and the currents flowing across the membrane upon channel activation are recorded. This compound's ability to block these currents provides a precise measure of its antagonist activity at the single-cell level.[10][11]

Experimental Workflow:

Caption: Workflow for a Whole-Cell Patch-Clamp Electrophysiology Assay.

Quantitative Data Presentation

While detailed proprietary data from Amgen's internal studies on this compound is not publicly available, published research on various TRPV1 antagonists provides a framework for the expected quantitative outputs. The primary metric for antagonist potency is the half-maximal inhibitory concentration (IC50).

| Assay Type | Activation Mode | Antagonist | IC50 (nM) | Reference |

| In vitro functional assay | Capsaicin | This compound | Data not publicly available | |

| In vitro functional assay | Heat | This compound | Data not publicly available | |

| In vitro functional assay | Protons (low pH) | This compound | Data not publicly available | |

| Representative Data | Capsaicin | TRPV1 Antagonist X | 5.2 | Hypothetical |

| Representative Data | Heat | TRPV1 Antagonist X | 8.1 | Hypothetical |

| Representative Data | Protons (low pH) | TRPV1 Antagonist X | 12.5 | Hypothetical |

Note: The table is populated with placeholder representative data due to the lack of publicly available, specific IC50 values for this compound in these distinct assays. The key is to determine the potency of this compound against each mode of TRPV1 activation to build a comprehensive pharmacological profile.

Experimental Protocols

The following are representative, detailed protocols for the core target engagement assays. These are based on standard methodologies and should be optimized for specific cell lines and laboratory conditions.

Detailed Protocol: Calcium Flux Assay (FLIPR)

1. Cell Preparation:

-

Culture HEK293 cells stably expressing human TRPV1 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

-

Seed cells into 384-well black-walled, clear-bottom microplates at a density of 20,000 cells per well and incubate for 24 hours.

2. Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or a component of a FLIPR Calcium Assay Kit) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Remove the culture medium from the cell plate and add 20 µL of the loading buffer to each well.

-

Incubate the plate for 60 minutes at 37°C in a 5% CO2 incubator.[7]

3. Compound and Agonist Preparation:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Prepare the TRPV1 agonist (e.g., capsaicin at a final concentration that elicits ~80% of the maximal response, or an acidic buffer for proton activation) in the assay buffer.

4. FLIPR Measurement:

-

Place the cell plate and the compound/agonist plates into the FLIPR instrument.

-

Program the instrument to first add the this compound dilutions (or vehicle control) to the cell plate and incubate for a specified period (e.g., 15-30 minutes).

-

Subsequently, program the instrument to add the agonist to the cell plate.

-

Measure the fluorescence intensity kinetically for a period of 2-3 minutes immediately following agonist addition.[6]

5. Data Analysis:

-

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

-

The percentage of inhibition is calculated as: (1 - (ΔF_compound / ΔF_vehicle)) * 100.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Detailed Protocol: Whole-Cell Patch-Clamp Electrophysiology

1. Cell Preparation:

-

Plate TRPV1-expressing cells on glass coverslips at a low density suitable for single-cell recording.

2. Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP (pH adjusted to 7.2 with KOH).

3. Recording:

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Place a coverslip with cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

-

Approach a single cell with the micropipette and apply gentle suction to form a gigaohm seal (>1 GΩ).

-

Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

-

Clamp the membrane potential at -60 mV.

-

Record baseline currents.

4. Drug Application:

-

Apply the TRPV1 agonist (e.g., 1 µM capsaicin) via a rapid solution exchange system and record the inward current.

-

After washout of the agonist, perfuse the cell with the desired concentration of this compound for a few minutes.

-

Co-apply the agonist and this compound and record the inhibited current.

5. Data Analysis:

-

Measure the peak amplitude of the agonist-evoked current in the absence and presence of this compound.

-

Calculate the percentage of block as: (1 - (I_this compound / I_control)) * 100.

-

Repeat for a range of this compound concentrations to construct a dose-response curve and determine the IC50.

TRPV1 Signaling Pathway

Activation of the TRPV1 channel initiates a signaling cascade that is further modulated by various intracellular pathways. Understanding this network is crucial for interpreting the cellular consequences of this compound-mediated antagonism.

Caption: A simplified diagram of the TRPV1 signaling pathway and its modulation.

Pathway Description: TRPV1 can be activated by capsaicin, heat, or protons, leading to an influx of Ca2+ and membrane depolarization.[12] This triggers an action potential that is transmitted to the central nervous system, resulting in the sensation of pain.[8] this compound acts as an antagonist, blocking this initial activation step.

The activity of the TRPV1 channel is also subject to modulation. Inflammatory mediators can activate Protein Kinase C (PKC) and Protein Kinase A (PKA), which in turn phosphorylate TRPV1.[13][14] This phosphorylation sensitizes the channel, lowering its activation threshold and contributing to hyperalgesia (an increased sensitivity to pain).[3] Conversely, prolonged activation and the subsequent large influx of Ca2+ can lead to desensitization of the channel, partly through the activation of the Ca2+-dependent phosphatase, calcineurin, which dephosphorylates TRPV1.[15]

Conclusion

The target engagement assays for this compound are centered on quantifying its ability to inhibit the function of the TRPV1 ion channel under various modes of activation. The combination of high-throughput calcium flux assays and high-fidelity whole-cell patch-clamp electrophysiology provides a comprehensive understanding of the compound's potency and mechanism of action at its intended target. This detailed characterization is essential for the rational development of TRPV1 antagonists for therapeutic applications.

References

- 1. AMG-8163 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Pharmacology of the capsaicin receptor, transient receptor potential vanilloid type-1 ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. The pharmacological challenge to tame the transient receptor potential vanilloid-1 (TRPV1) nocisensor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Patch-Clamp Recordings of Electrophysiological Events in the Platelet and Megakaryocyte | Springer Nature Experiments [experiments.springernature.com]

- 9. mdpi.com [mdpi.com]

- 10. Automated Intracellular Pharmacological Electrophysiology for Ligand-Gated Ionotropic Receptor and Pharmacology Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. moleculardevices.com [moleculardevices.com]

- 13. researchgate.net [researchgate.net]

- 14. Amgen Presents Preclinical and Clinical Data from Oncology Programs | Amgen Inc. [investors.amgen.com]

- 15. investors.amgen.com [investors.amgen.com]

AMG8163 Binding Affinity to TRPV1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of AMG8163, a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Developed by Amgen, this compound has been a subject of research in the context of pain and thermal regulation. This document summarizes the available quantitative binding data, details the likely experimental protocols used for its characterization, and visualizes key concepts related to its mechanism of action.

Quantitative Binding Affinity Data

The in vitro potency of this compound in antagonizing the activation of the TRPV1 channel by its canonical agonist, capsaicin (B1668287), has been determined. The available data is presented in the table below. It is important to note that while the reported value is presented in nmol/kg, it is derived from in vitro functional assays that measure the concentration-dependent inhibition of capsaicin-induced TRPV1 activation. This value reflects the compound's potency at the molecular target.

| Compound | Target | Activation Mode | In Vitro Potency (nmol/kg)* | Reference |

| This compound | TRPV1 | Capsaicin | 0.6 ± 0.3 | [1] |

*This value represents the potency to block capsaicin (CAP) activation and is derived from in vitro functional assays, as reported in the cited literature.

Experimental Protocols

While the precise, detailed experimental protocol for the characterization of this compound is not publicly available in a step-by-step format, it can be inferred from standard methodologies used in the field for assessing TRPV1 antagonist affinity. The primary method for determining the potency of a TRPV1 antagonist like this compound is typically a cell-based functional assay measuring the inhibition of agonist-induced calcium influx.

Inferred Experimental Protocol: Calcium Flux Assay

This protocol describes a common method for determining the IC50 value of a TRPV1 antagonist.

1. Cell Culture and TRPV1 Expression:

-

Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are cultured in a suitable medium (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin).

-

Cells are transiently or stably transfected with a plasmid encoding the human TRPV1 channel. Expression is typically confirmed via Western blot or immunofluorescence.

2. Assay Preparation:

-

TRPV1-expressing cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown to confluence.

-

The growth medium is removed, and the cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

-

After incubation, the cells are washed with the assay buffer to remove excess dye.

3. Compound Preparation and Incubation:

-

This compound is serially diluted in the assay buffer to create a range of concentrations.

-

The diluted compound or vehicle (as a control) is added to the respective wells of the cell plate and pre-incubated for a specific period (e.g., 15-30 minutes) to allow for binding to the TRPV1 channel.

4. Agonist Stimulation and Signal Detection:

-

The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

A solution of the TRPV1 agonist, capsaicin, is prepared at a concentration that elicits a submaximal response (EC80) to ensure a sensitive window for detecting inhibition.

-

The capsaicin solution is added to the wells, and the resulting change in intracellular calcium concentration is measured as a change in fluorescence intensity over time.

5. Data Analysis:

-

The peak fluorescence response in each well is determined.

-

The data is normalized to the response of the vehicle-treated control wells (representing 100% activation) and wells with a saturating concentration of a known potent TRPV1 antagonist (representing 0% activation).

-

The normalized data is then plotted against the logarithm of the this compound concentration, and a sigmoidal dose-response curve is fitted using a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the capsaicin-induced response.

Visualizations

TRPV1 Antagonism Signaling Pathway

The following diagram illustrates the mechanism of action of a TRPV1 antagonist like this compound.

Caption: Mechanism of TRPV1 antagonism by this compound.

Experimental Workflow for IC50 Determination

This diagram outlines the typical workflow for determining the IC50 of a TRPV1 antagonist.

Caption: Workflow for determining the IC50 of a TRPV1 antagonist.

Concluding Remarks

This compound is a potent antagonist of the TRPV1 receptor. The provided data and inferred experimental protocols offer a foundational understanding for researchers in the field of pain pharmacology and drug development. The visualizations aim to clarify the compound's mechanism of action and the process by which its potency is typically evaluated. Further detailed characterization, including determination of Ki or Kd values through radioligand binding assays, would provide a more complete profile of its binding affinity.

References

Methodological & Application

Application Notes and Protocols for the Use of AMG8163 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of AMG8163, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, in a cell culture setting. The protocols outlined below are designed to facilitate the investigation of TRPV1 signaling and the cellular effects of its inhibition by this compound.

Application Notes

Introduction to this compound

This compound is a small molecule inhibitor that specifically targets the TRPV1 receptor, also known as the capsaicin (B1668287) receptor. TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons and is involved in the detection and transduction of noxious stimuli, including heat, protons (low pH), and chemical ligands like capsaicin.[1] By blocking the activation of TRPV1, this compound can be used to study the physiological and pathological roles of this receptor in various cellular processes.

Mechanism of Action: this compound acts as an antagonist, binding to the TRPV1 receptor to prevent its activation by various stimuli. This blockade inhibits the influx of cations, primarily calcium and sodium, into the cell, thereby preventing the depolarization of sensory neurons and the transmission of pain signals.[1]

Primary Applications in Cell Culture:

-

Investigating the role of TRPV1 in cellular signaling pathways.

-

Screening for novel therapeutic agents targeting TRPV1.

-

Studying the mechanisms of pain, inflammation, and neurogenic inflammation at the cellular level.

-

Elucidating the downstream effects of TRPV1 inhibition on gene expression and protein activity.

Cell Line Selection

The choice of cell line is critical for studying the effects of this compound. It is essential to use cell lines that endogenously express TRPV1 or have been engineered to express the receptor.

Recommended Cell Lines:

-

HEK293-hTRPV1: Human Embryonic Kidney 293 cells stably transfected with the human TRPV1 gene are a widely used and reliable model.[2][3] They are easy to culture and transfect, making them suitable for a variety of assays.[3]

-

CHO-hTRPV1-GCaMP6s: Chinese Hamster Ovary cells co-expressing human TRPV1 and the genetically encoded calcium indicator GCaMP6s provide a convenient system for high-throughput screening of TRPV1 modulators.

-

Dorsal Root Ganglion (DRG) Neurons: Primary cultures of DRG neurons are a more physiologically relevant model as they endogenously express TRPV1 and are the primary sensory neurons responsible for pain perception.

Cell Culture Conditions:

Standard cell culture conditions should be maintained according to the supplier's recommendations for the chosen cell line. This typically involves incubation at 37°C in a humidified atmosphere with 5% CO2. The appropriate culture medium, supplemented with fetal bovine serum and antibiotics, should be used.

Experimental Applications

A primary application of this compound in cell culture is to inhibit the activation of the TRPV1 receptor. This can be assessed by measuring the cellular response to a known TRPV1 agonist, such as capsaicin, in the presence and absence of this compound. The most common method for this is a calcium flux assay.

TRPV1 activation initiates a cascade of intracellular signaling events, primarily mediated by the influx of calcium. This can lead to the activation of various protein kinases, such as Protein Kinase A (PKA) and Protein Kinase C (PKC), and phosphatases like calcineurin.[4] Western blotting can be employed to investigate the effect of this compound on the phosphorylation status of key proteins in these pathways.

Prolonged activation or inhibition of TRPV1 can lead to changes in gene expression. Quantitative real-time PCR (qRT-PCR) can be used to measure the mRNA levels of genes of interest that may be regulated by TRPV1 signaling. This can provide insights into the long-term cellular consequences of TRPV1 inhibition by this compound.

Data Interpretation

The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of this compound. It represents the concentration of the antagonist required to inhibit 50% of the maximal response to a TRPV1 agonist.[5][6][7] The IC50 value is determined by performing a dose-response experiment and fitting the data to a sigmoidal curve.

For Western blot analysis, the band intensities of phosphorylated proteins should be normalized to the total protein levels to account for loading differences. For qRT-PCR, the relative expression of target genes is typically calculated using the ΔΔCt method, with normalization to one or more stable housekeeping genes.

Experimental Protocols

Protocol 1: Determination of this compound IC50 using a Calcium Flux Assay

Principle: This protocol describes how to determine the IC50 value of this compound by measuring its ability to inhibit capsaicin-induced calcium influx in a TRPV1-expressing cell line using a fluorescent calcium indicator.

Materials:

-

TRPV1-expressing cells (e.g., HEK293-hTRPV1)

-

Cell culture medium

-

Black, clear-bottom 96-well microplates

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Calcium 6)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

-

This compound stock solution (in DMSO)

-

Capsaicin stock solution (in DMSO)

-

Fluorescence plate reader with an injection system

Procedure:

-

Cell Plating: Seed the TRPV1-expressing cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

-